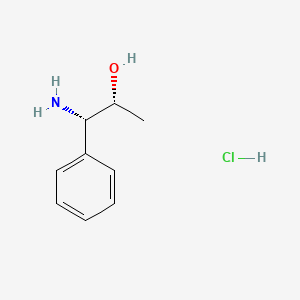

(1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride

Description

General Overview of Chiral Vicinal Amino Alcohols as Key Synthons in Asymmetric Synthesis

Chiral vicinal amino alcohols, also known as 1,2-amino alcohols, are organic compounds containing an amino group and a hydroxyl group on adjacent carbon atoms, with at least one of these carbons being a stereocenter. This structural motif is a cornerstone in organic chemistry, widely found in natural products, pharmaceuticals, and bioactive molecules. researchgate.netrsc.orgnih.gov Their significance stems from their versatility as key synthons—a term in retrosynthetic analysis referring to a structural unit within a molecule that can be formed or assembled by a known synthetic operation. journalspress.com

The utility of chiral vicinal amino alcohols in asymmetric synthesis is extensive. They serve as:

Chiral Building Blocks: They are incorporated directly into the carbon skeleton of a target molecule, imparting their inherent chirality to the final product. nih.govnih.gov This is a fundamental strategy in the synthesis of enantiomerically pure pharmaceuticals and natural products. mdpi.com

Chiral Auxiliaries: A chiral auxiliary is a temporary attachment to a non-chiral starting material, which directs a subsequent chemical reaction to proceed with a high degree of stereoselectivity. After the desired chiral center is created, the auxiliary is removed. (1S,2R)-(+)-Norephedrine, the free base of the title compound, is frequently used as a chiral auxiliary in asymmetric synthesis. krackeler.comsigmaaldrich.com

Chiral Ligands and Catalysts: When complexed with metal centers, chiral amino alcohols can form highly effective catalysts for a wide range of asymmetric transformations, such as hydrogenations and alkyl additions. rsc.orgnih.govmdpi.com These catalysts can generate large quantities of a desired enantiomer from a non-chiral substrate, making the process efficient and economical. hilarispublisher.com

The development of novel synthetic methods to access chiral vicinal amino alcohols with high selectivity remains a major focus of chemical research. rsc.orgrsc.orgchemrxiv.org Strategies include asymmetric hydrogenation, aminohydroxylation, and biocatalytic processes, reflecting the compound class's central importance. researchgate.netresearchgate.net

The Enantiomeric Purity Imperative in Modern Synthetic Methodologies

Chirality is a fundamental property of molecules that exist as non-superimposable mirror images, known as enantiomers. hilarispublisher.comlongdom.org While enantiomers share identical physical properties like melting point and boiling point, they differ in their interaction with plane-polarized light and, crucially, with other chiral molecules. longdom.org Biological systems, such as enzymes and receptors, are inherently chiral and can therefore interact differently with each enantiomer of a chiral drug. hilarispublisher.comlongdom.org

This differentiation has profound implications, particularly in pharmacology. One enantiomer of a drug may exhibit the desired therapeutic effect, while the other could be inactive or, in some historical cases, responsible for adverse effects. hilarispublisher.comlongdom.org This reality has led to the "enantiomeric purity imperative" in modern synthetic chemistry, where the goal is not just to synthesize a molecule but to produce a single, desired enantiomer in the highest possible purity. wisdomlib.orglibretexts.org

The purity of a chiral sample is often expressed as enantiomeric excess (e.e.) , which measures the excess of one enantiomer over the other. masterorganicchemistry.comnih.gov An enantiomerically pure sample has an e.e. of 100%, while a racemic mixture (a 50:50 mix of both enantiomers) has an e.e. of 0%. masterorganicchemistry.comnih.gov Achieving high enantiomeric purity is a critical measure of success for a synthetic route and is essential for the development of safe and effective pharmaceuticals. wisdomlib.orglibretexts.org Regulatory agencies now often require the development of single-enantiomer drugs, driving continuous innovation in asymmetric synthesis and chiral separation techniques. longdom.org

Historical and Current Research Trajectories of Phenylpropanolamine Stereoisomers, with Focus on (1S,2R)-1-Amino-1-phenylpropan-2-ol Hydrochloride

Phenylpropanolamine (PPA), chemically known as norephedrine (B3415761), was first synthesized around 1910. wikipedia.org It is a substituted phenethylamine (B48288) that possesses two chiral centers, giving rise to four possible stereoisomers: (1S,2R), (1R,2S), (1S,2S), and (1R,2R). researchgate.net Historically, racemic mixtures of phenylpropanolamine (dl-norephedrine) were widely used in over-the-counter nasal decongestants and appetite suppressants. wikipedia.orgnih.govnih.gov However, concerns over an increased risk of hemorrhagic stroke led to its withdrawal from the market in the United States and other countries in the early 2000s. wikipedia.orgnih.gov

Despite the withdrawal of the racemic mixture from medicinal use, the individual stereoisomers of phenylpropanolamine have remained compounds of significant interest in organic chemistry research. d-nb.info Their well-defined stereochemistry makes them valuable chiral building blocks.

The focus of contemporary research has shifted to the specific application of these enantiomerically pure isomers in asymmetric synthesis. (1S,2R)-1-Amino-1-phenylpropan-2-ol, also known as (1S,2R)-(+)-Norephedrine, is a prominent example. krackeler.comsigmaaldrich.com It is not primarily researched for its pharmacological effects but for its utility as a chiral precursor and auxiliary. krackeler.comlookchem.com

Current research involving (1S,2R)-(+)-Norephedrine includes its use in the preparation of:

Chiral Ligands for Asymmetric Catalysis: It can be used to synthesize more complex chiral ligands. For instance, it has been used to prepare dendritic ligands that, when combined with Ruthenium(II) complexes, form efficient catalysts for asymmetric transfer hydrogenation reactions. krackeler.comsigmaaldrich.com

Chiral Catalysts for Enantioselective Additions: It can be converted into chiral amides that catalyze reactions such as the enantioselective ethylation of aldehydes to produce chiral secondary alcohols. krackeler.comsigmaaldrich.com

The hydrochloride salt, this compound, is often used as it is a more stable, water-soluble, and crystalline solid compared to the free base, making it easier to handle and store. lookchem.com Its role as a research compound continues, providing a readily available and cost-effective source of chirality for the synthesis of complex, high-value molecules. d-nb.infolookchem.com

Data Tables

Table 1: Physicochemical Properties of (1S,2R)-(+)-Norephedrine and its Hydrochloride Salt

| Property | (1S,2R)-(+)-Norephedrine (Free Base) | This compound |

| Synonyms | (1S,2R)-2-Amino-1-phenyl-1-propanol, D-(+)-Norephedrine, Phenylpropanolamine | (1R,2S)-1-amino-1-phenylpropan-2-ol hydrochloride, Cathinol hydrochloride |

| CAS Number | 37577-28-9 sigmaaldrich.com | 88784-91-2 lookchem.com |

| Molecular Formula | C₉H₁₃NO sigmaaldrich.com | C₉H₁₃NO·HCl lookchem.com |

| Molecular Weight | 151.21 g/mol sigmaaldrich.com | 187.67 g/mol lookchem.com |

| Appearance | Solid sigmaaldrich.com | Data not available |

| Melting Point | 51-54 °C sigmaaldrich.com | Data not available |

| Optical Activity | [α]20/D +40°, c = 7 in 1 M HCl sigmaaldrich.com | Data not available |

Note: Data is compiled from various chemical databases and supplier information. sigmaaldrich.comlookchem.comnih.gov "(1R,2S)" is sometimes used in naming the hydrochloride salt, but it refers to the same enantiomer as the (1S,2R) free base.

Table 2: Stereoisomers of Phenylpropanolamine (Norephedrine)

| Configuration | Trivial Name | Relationship |

| (1S,2R) | d-Norephedrine | Enantiomer of (1R,2S) |

| (1R,2S) | l-Norephedrine | Enantiomer of (1S,2R) |

| (1S,2S) | l-Norpseudoephedrine (Cathine) | Enantiomer of (1R,2R) |

| (1R,2R) | d-Norpseudoephedrine | Enantiomer of (1S,2S) |

Note: The (1S,2R) and (1R,2S) pair are diastereomers of the (1S,2S) and (1R,2R) pair. researchgate.net

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1S,2R)-1-amino-1-phenylpropan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.ClH/c1-7(11)9(10)8-5-3-2-4-6-8;/h2-7,9,11H,10H2,1H3;1H/t7-,9-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIOJYFJDMKDXOT-PRCZDLBKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)N)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H](C1=CC=CC=C1)N)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88784-89-8 | |

| Record name | beta-Amino-alpha-methylphenethyl alcohol hydrochloride, erythro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088784898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .BETA.-AMINO-.ALPHA.-METHYLPHENETHYL ALCOHOL HYDROCHLORIDE, ERYTHRO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54PO8S78PQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Investigations into 1s,2r 1 Amino 1 Phenylpropan 2 Ol Hydrochloride and Derivatives As Chiral Ligands and Auxiliaries in Asymmetric Catalysis

Rational Design and Synthesis of Novel Chiral Ligands Derived from the (1S,2R)-1-Amino-1-phenylpropan-2-ol Scaffold

The rational design of chiral ligands based on the (1S,2R)-1-amino-1-phenylpropan-2-ol framework focuses on systematic modifications to tune both steric and electronic properties. The primary amino group and the secondary hydroxyl group serve as convenient handles for synthetic elaboration. Common strategies involve N-alkylation or N-arylation of the amino group and O-alkylation or O-silylation of the hydroxyl group.

More complex ligands are synthesized by introducing phosphine (B1218219), oxazoline (B21484), or other coordinating moieties to create bidentate or tridentate ligands. For example, condensation of the amino alcohol with aldehydes or ketones can yield chiral oxazolidine (B1195125) ligands. The synthesis of β-amino alcohol derivatives from precursors like (1R,2S)-norephedrine has been a common approach to generate a library of ligands for screening in various catalytic reactions. researchgate.net The modular nature of these syntheses allows for the creation of diverse ligand libraries, facilitating the optimization of catalysts for specific asymmetric transformations. nih.gov

The efficacy of a chiral ligand in asymmetric induction—the preferential formation of one enantiomer or diastereomer—is governed by its three-dimensional structure and how it interacts with the metal center and the substrates in the reaction's transition state. wikipedia.orgmsu.edu For ligands derived from (1S,2R)-1-amino-1-phenylpropan-2-ol, several structural features are critical:

Steric Hindrance : Bulky substituents attached to the nitrogen or oxygen atoms create a well-defined chiral pocket around the metal center. This steric bulk physically blocks one of the two possible pathways for the substrate to approach the reactive site, leading to high enantioselectivity. nih.gov

Conformational Rigidity : The formation of a five-membered chelate ring upon coordination of both the nitrogen and oxygen atoms to a metal center imparts conformational rigidity to the catalytic complex. This rigidity reduces the number of possible transition states, often leading to a more predictable and higher level of stereochemical control.

Electronic Effects : The electronic nature of the substituents on the ligand can influence the Lewis acidity of the metal catalyst. Electron-donating or electron-withdrawing groups can modulate the catalyst's reactivity and, in some cases, its selectivity.

C2 Symmetry vs. Non-Symmetry : While many highly effective ligands possess C2 symmetry, non-symmetrical ligands like those derived from (1S,2R)-1-amino-1-phenylpropan-2-ol have also proven to be exceptionally effective. The distinct electronic and steric nature of the nitrogen and oxygen donor atoms can be advantageous in certain catalytic cycles. nih.gov

The principle of asymmetric induction relies on the energy difference between the diastereomeric transition states leading to the two possible product enantiomers. By carefully tuning the ligand's structure, this energy difference can be maximized, resulting in the preferential formation of one product. wikipedia.org

Applications in Enantioselective Catalytic Transformations

Derivatives of (1S,2R)-1-amino-1-phenylpropan-2-ol have been successfully employed as ligands in a multitude of enantioselective reactions, demonstrating their broad applicability and effectiveness.

The enantioselective addition of dialkylzinc reagents to aldehydes is a benchmark reaction for testing the efficiency of new chiral ligands. wikipedia.orgmdpi.com β-amino alcohols derived from the (1S,2R)-1-amino-1-phenylpropan-2-ol scaffold are particularly effective catalysts for this transformation. researchgate.net In this reaction, the amino alcohol first reacts with diethylzinc (B1219324) to form a chiral zinc-alkoxide complex. This complex then acts as a chiral catalyst, coordinating the aldehyde and delivering the ethyl group to one of its prochiral faces with high selectivity.

The general mechanism involves the formation of a dimeric zinc complex that facilitates the enantioselective alkyl transfer. The stereochemical outcome is dictated by the specific arrangement of the aldehyde, the zinc centers, and the chiral ligand in a six-membered, chair-like transition state. Ligands derived from (1R,2S)-norephedrine have demonstrated the ability to produce secondary alcohols with high yields and excellent enantiomeric excesses (ee). researchgate.net

| Ligand Derivative | Aldehyde | Yield (%) | Enantiomeric Excess (% ee) | Product Configuration |

| N-alkylated (1R,2S)-norephedrine | Benzaldehyde (B42025) | High | >90% | (R) |

| N,N-dialkyl (1R,2S)-norephedrine | 4-Chlorobenzaldehyde | 95% | 92% | (R) |

| Pyrrolidinyl-substituted analog | 4-Methoxybenzaldehyde | 93% | 88% | (S) |

| Camphor-derived β-amino alcohol | Benzaldehyde | High | up to 94% | Not Specified |

This table presents representative data compiled from studies on related β-amino alcohol ligands. researchgate.netresearchgate.net

Chiral ligands are pivotal in the enantioselective reduction of prochiral ketones to chiral secondary alcohols, a fundamental transformation in organic synthesis. wikipedia.org Derivatives of (1S,2R)-1-amino-1-phenylpropan-2-ol can be used in conjunction with reducing agents like boranes or in catalytic transfer hydrogenation reactions. In these systems, the ligand coordinates to a metal (e.g., ruthenium, rhodium) or a main group element (e.g., boron), creating a chiral environment that directs the hydride delivery to one face of the carbonyl group.

For instance, chiral oxazaborolidine catalysts, famously developed by Corey, Itsuno, and Bakshi (CBS), are often derived from chiral amino alcohols and are highly effective for the stoichiometric or catalytic reduction of ketones with borane. wikipedia.org The predictable stereochemical outcome is explained by a transition state model where the ketone coordinates to the boron atom in a sterically favored manner before the intramolecular hydride transfer occurs. While specific data for (1S,2R)-1-amino-1-phenylpropan-2-ol in this context is less common than for other amino alcohols, the underlying principles are directly applicable. Enzymatic carbonyl reductases have also been engineered to achieve enantioselective reduction of related β-amino ketones, producing chiral γ-amino alcohols. acs.orgresearchgate.net

The Henry (nitroaldol) reaction is a carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound to produce β-nitro alcohols. semanticscholar.org These products are highly valuable as they can be readily converted into 1,2-amino alcohols or α-hydroxy carboxylic acids. mdpi.com The asymmetric version of this reaction is often catalyzed by metal complexes of chiral ligands.

Chiral amino alcohol-derived ligands, including those from the (1S,2R)-1-amino-1-phenylpropan-2-ol family, can be combined with copper(II) salts to generate effective in-situ catalysts. semanticscholar.orgmdpi.com The proposed mechanism involves the formation of a chiral copper-ligand complex that acts as a Lewis acid, activating the aldehyde. Simultaneously, the complex may act as a Brønsted base to deprotonate the nitroalkane, forming a nitronate intermediate. The subsequent addition occurs within the chiral sphere of the complex, controlling the stereochemistry of the newly formed stereocenters. High yields and enantioselectivities have been reported using various chiral bis(β-amino alcohol)-Cu(OAc)₂ catalyst systems. mdpi.com

| Ligand Type | Aldehyde | Yield (%) | Enantiomeric Excess (% ee) |

| Thiophene-bis(β-amino alcohol) | 2-Nitrobenzaldehyde | 99% | 94.6% |

| Aminopinane-derived ligand | Benzaldehyde | Low | 76% |

| Bis(β-amino alcohol)-Cu(II) | Various aromatic aldehydes | 79-99% | 68-90% |

Data represents results from various chiral amino alcohol-copper catalyzed Henry reactions. mdpi.commdpi.com

The aldol (B89426) reaction is one of the most powerful tools for constructing carbon-carbon bonds and controlling stereochemistry. Chiral auxiliaries, which are temporarily incorporated into one of the reactants, can effectively direct the stereochemical course of the reaction. (1S,2R)-1-Amino-1-phenylpropan-2-ol and its analogs can be employed as chiral auxiliaries by attaching them to a carboxylic acid derivative to form a chiral amide or ester enolate.

The stereoselectivity arises from the fixed conformation of the chiral auxiliary, which dictates the facial selectivity of the enolate's reaction with an aldehyde. The formation of a rigid, chelated transition state involving the enolate metal cation (e.g., lithium, boron) is key to achieving high diastereoselectivity. After the reaction, the chiral auxiliary can be cleaved and recovered, yielding an enantiomerically enriched β-hydroxy acid, ester, or ketone. While Evans' oxazolidinone auxiliaries are more famous, amino alcohol-derived auxiliaries operate on similar principles of steric control in a well-defined transition state. researchgate.net

Asymmetric Pericyclic Reactions

Pericyclic reactions, such as the Diels-Alder cycloaddition, are powerful methods for the stereocontrolled formation of cyclic compounds. The use of chiral auxiliaries and ligands to influence the stereochemical outcome of these reactions is a cornerstone of modern asymmetric synthesis. While diastereomers such as pseudoephedrine have been employed as chiral auxiliaries in reactions like asymmetric alkylations, the application of (1S,2R)-1-Amino-1-phenylpropan-2-ol or its derivatives specifically as chiral auxiliaries or ligands in asymmetric pericyclic reactions is not widely documented in reviewed scientific literature. Research in this area has historically focused on other auxiliaries, such as oxazolidinones and camphorsultams, to achieve high levels of stereocontrol in reactions like the Diels-Alder reaction.

Asymmetric Transfer Hydrogenation for β-Amino Alcohol Synthesis

Asymmetric transfer hydrogenation (ATH) is a valuable and widely used method for the enantioselective reduction of ketones and imines to produce chiral secondary alcohols and amines. Derivatives of (1S,2R)-1-Amino-1-phenylpropan-2-ol have been successfully employed as chiral ligands in metal-catalyzed ATH, particularly for the synthesis of other valuable β-amino alcohols.

Researchers have designed and synthesized novel dendritic catalysts bearing a (1S,2R)-norephedrine core. These macromolecular ligands were incorporated into Ruthenium(II) complexes and studied for their efficacy in the ATH of acetophenone. The dendritic architecture can positively influence catalyst activity and stability. For instance, N-alkylation of (1S,2R)-norephedrine with dendritic wedges, followed by complexation with a Ruthenium source, yields active ATH catalysts.

Studies have shown that these norephedrine-based dendritic catalysts can exhibit a "dendritic effect," where higher-generation dendrimers show increased catalytic activity or stability. In the ATH of acetophenone, second-generation dendritic catalysts based on a (1S,2R)-norephedrine core demonstrated both high catalytic activity and excellent enantioselectivity.

| Catalyst | Generation | Yield (%) | TOF (h⁻¹) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Monomer (Ru-1) | G0 | 85 | 74 | 94 |

| Dendrimer (Ru-5) | G1 | 88 | 77 | 93 |

| Dendrimer (Ru-6) | G2 | 90 | 79 | 93 |

Mechanistic Insights into Chiral Ligand-Catalyst Interactions

Understanding the precise mechanism by which a chiral ligand or auxiliary imparts stereochemical control is crucial for the rational design of more efficient and selective catalysts. For derivatives of (1S,2R)-1-Amino-1-phenylpropan-2-ol, mechanistic studies have provided significant insights into the nature of the catalyst-substrate interactions that govern enantioselectivity.

Metal-Chiral Amino Alcohol Chelate Formation and Stereochemical Influence

The ability of amino alcohols to act as bidentate ligands, coordinating to a metal center through both the nitrogen and oxygen atoms, is fundamental to their function in asymmetric catalysis. This chelation creates a rigid, well-defined chiral environment around the metal's active site.

A prominent example is the use of N-pyrrolidinyl norephedrine (B3415761) (NPNE), a derivative of (1S,2R)-norephedrine, in the enantioselective addition of dialkylzinc reagents to aldehydes. In this reaction, the NPNE ligand reacts with diethylzinc to form a chiral zinc-alkoxide complex. The amino group and the hydroxyl group of the NPNE ligand chelate to the zinc atom. This chelate structure holds the phenyl and methyl groups of the norephedrine backbone in a fixed conformation, which in turn creates a sterically differentiated space. When the aldehyde substrate coordinates to the zinc center, one of its prochiral faces is sterically shielded by the ligand's substituents, forcing the alkyl group from the organozinc reagent to add to the less hindered face. This directed attack is the basis for the high enantioselectivity of the reaction, leading to the preferential formation of one enantiomer of the resulting secondary alcohol.

Elucidation of Enantioselectivity Origins in Catalytic Cycles

Detailed mechanistic investigations, often combining kinetic studies, spectroscopy, and computational modeling, have been used to unravel the origins of enantioselectivity in catalytic cycles involving norephedrine derivatives. A fascinating case study is the enantioselective zinc-catalyzed alkylation of benzaldehyde using partially resolved (non-enantiopure) N-pyrrolidinyl norephedrine (NPNE) as the chiral ligand.

This system exhibits a significant "hyperpositive non-linear effect," where the enantiomeric excess (ee) of the product is higher than the ee of the chiral ligand used. This phenomenon points to a complex catalytic system where different catalyst species are in equilibrium. Mechanistic studies suggest a model involving both a monomeric and a dimeric zinc-NPNE complex coexisting in the reaction mixture. mdpi.comresearchgate.net

The Monomeric Complex: A catalytically active species formed from one molecule of the zinc reagent and one molecule of the NPNE ligand.

The Dimeric Complex: A species formed from two molecules of the zinc reagent and two molecules of the NPNE ligand. This can be a homochiral dimer (containing two ligands of the same chirality) or a heterochiral, meso-like dimer (containing one of each enantiomer).

| Ligand Enantiomeric Excess (ee, %) | Product Enantiomeric Excess (ee, %) |

|---|---|

| 20 | 41 |

| 40 | 70 |

| 60 | 85 |

| 80 | 92 |

| 100 | 94 |

Exploration of 1s,2r 1 Amino 1 Phenylpropan 2 Ol Hydrochloride As a Versatile Chiral Building Block

Derivatization and Functionalization Strategies for Structural Modification

The presence of two distinct functional groups, the primary amine and the secondary alcohol, is key to the utility of (1S,2R)-1-amino-1-phenylpropan-2-ol. These groups can be modified selectively or simultaneously to generate a variety of derivatives, making it a foundational component for building more complex chiral structures.

The differential reactivity of the amino and hydroxyl groups in (1S,2R)-1-amino-1-phenylpropan-2-ol allows for selective functionalization. The amino group, being more nucleophilic than the hydroxyl group, can be selectively targeted. For instance, N-alkylation or N-acylation can be achieved under conditions that leave the hydroxyl group intact. Conversely, the hydroxyl group can be protected, allowing for reactions to be carried out exclusively at the amino group. Subsequently, deprotection of the hydroxyl group enables its further transformation, such as conversion to an ether or ester, or its use in forming cyclic structures like oxazolidines.

One common strategy involves the reaction of the amino group to form amides or Schiff bases. For example, reaction with aldehydes or ketones yields chiral imines, which can be further reduced to secondary amines. The hydroxyl group can be acylated to form esters or alkylated to form ethers. The selective protection and deprotection of these two functional groups is a cornerstone of its application in multi-step synthesis.

| Functional Group | Reaction Type | Reagent/Conditions | Resulting Functional Group |

| Amino (-NH₂) | N-Acylation | Acid Chloride, Base | Amide (-NHCOR) |

| Amino (-NH₂) | Reductive Amination | Aldehyde/Ketone, Reducing Agent | Secondary/Tertiary Amine |

| Amino (-NH₂) | Schiff Base Formation | Aldehyde/Ketone | Imine (-N=CHR) |

| Hydroxyl (-OH) | O-Acylation | Acid Chloride, Base | Ester (-OCOR) |

| Hydroxyl (-OH) | O-Alkylation | Alkyl Halide, Base | Ether (-OR) |

| Both | Cyclization | Phosgene (B1210022) or equivalent | Oxazolidinone ring |

This table illustrates common selective functionalization reactions for the amino and hydroxyl groups.

Through the strategic functionalization of its amino and hydroxyl groups, (1S,2R)-1-amino-1-phenylpropan-2-ol hydrochloride is a precursor to a wide array of more complex chiral scaffolds. These scaffolds are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. For example, it can be converted into chiral oxazolidinones, which are themselves powerful chiral auxiliaries.

Furthermore, it serves as a starting point for creating conformationally restricted analogues of biologically active molecules. By incorporating the amino alcohol backbone into a more rigid structure, such as a cyclopropane (B1198618) ring, chemists can design molecules with enhanced selectivity for biological targets. nih.gov For instance, chiral cyclopropane units, which are key intermediates for various compounds, have been developed from related chiral precursors like (R)-epichlorohydrin, demonstrating a pathway for converting simple chiral molecules into complex scaffolds. nih.gov The synthesis of these diversified scaffolds often involves multiple steps where the stereochemistry of the original amino alcohol directs the formation of new stereocenters.

Utility in the Construction of Complex Organic Molecules

The chiral nature of this compound makes it an excellent tool for controlling stereochemistry in the synthesis of complex organic molecules. It is employed as a chiral auxiliary, integrated into the final structure of natural products, and used to create ligands for metal-catalyzed asymmetric reactions.

A chiral auxiliary is a temporary component of a molecule that directs the stereoselective formation of a new chiral center. wikipedia.org The auxiliary is later removed and can often be recovered for reuse. wikipedia.org Amino alcohols like (1S,2R)-1-amino-1-phenylpropan-2-ol are effective chiral auxiliaries because they can be easily attached to a prochiral substrate to form a covalent adduct, such as an amide or an oxazolidinone.

The fixed stereochemistry of the auxiliary creates a chiral environment that biases the approach of reagents to one face of the molecule, leading to high diastereoselectivity in reactions such as alkylations, aldol (B89426) reactions, and Diels-Alder reactions. For example, when used to form an oxazolidinone auxiliary, the phenyl group can effectively shield one face of the molecule, directing incoming electrophiles to the opposite side. After the desired stereocenter has been created, the auxiliary can be cleaved hydrolytically to reveal the chiral product and recover the starting amino alcohol. The development of novel chiral auxiliaries derived from readily available amino alcohols continues to be an active area of research. nih.gov

The structural motif of (1S,2R)-1-amino-1-phenylpropan-2-ol is found within various biologically active compounds and natural products, making it a valuable building block for their total synthesis. Its incorporation into a target molecule provides a pre-existing stereochemical framework, simplifying the synthetic route.

Chemists can utilize this chiral building block to construct portions of a larger molecule, ensuring the correct stereochemistry at two adjacent centers. For example, it has been used as a key starting material in the synthesis of conformationally restricted analogues of histamine, where the cyclopropane ring was constructed from a related chiral precursor. nih.gov Similarly, it can be a precursor for creating analogs of natural products like flavones and coumarins through diversity-oriented synthesis strategies. mdpi.com The synthesis of novel NMDA receptor antagonists has also been achieved using intermediates derived from related chiral structures, highlighting the role of such building blocks in medicinal chemistry. rsc.org

Chiral ligands are essential for asymmetric catalysis, where a small amount of a chiral metal-ligand complex can generate large quantities of an enantiomerically enriched product. Nitrogen-containing ligands are particularly valued for their strong coordination to metal centers and their relative stability.

(1S,2R)-1-Amino-1-phenylpropan-2-ol is an ideal precursor for the synthesis of novel chiral nitrogen-containing ligands. The amino and hydroxyl groups provide convenient handles for modification, allowing for the attachment of other coordinating groups, such as pyridine (B92270) or phosphine (B1218219) moieties. nih.gov For example, the amino group can be converted into an imine or a secondary amine linked to another donor atom, creating a bidentate or tridentate ligand. These ligands can then coordinate with transition metals (e.g., palladium, rhodium, ruthenium) to form catalysts for a variety of asymmetric transformations, including hydrogenations, allylic alkylations, and C-C bond-forming reactions. nih.govresearchgate.net The synthesis of new chiral pyridine-containing seleno- and thioethers from β-amino alcohols demonstrates the transformation of these building blocks into effective complexing agents. nih.gov

| Ligand Type | Synthetic Modification from Amino Alcohol | Potential Asymmetric Reaction |

| Amino-aldimine | Reaction of the amino group with salicylaldehydes | Allylic Alkylation |

| N,S-donating Ligands | Conversion of hydroxyl to thioether | Allylic Alkylation |

| Oxazoline (B21484) Ligands | Cyclization with a carboxylic acid derivative | Various C-C bond formations |

| Phosphine-Amino Ligands | N-phosphinylation | Asymmetric Hydrogenation |

This table provides examples of chiral ligand types that can be synthesized from (1S,2R)-1-amino-1-phenylpropan-2-ol and their applications in catalysis.

Strategic Importance in Pharmaceutical Precursor Synthesis

This compound, a specific stereoisomer of phenylpropanolamine, serves as a valuable chiral building block in the synthesis of complex, enantiomerically pure molecules. Its utility stems from the two adjacent chiral centers and the presence of hydroxyl and amino functional groups, which allow for a variety of chemical transformations. This compound is frequently utilized as a chiral auxiliary, a molecule that temporarily attaches to a substrate to direct a chemical reaction to produce a specific stereoisomer, after which it can be removed and potentially recycled.

A primary application of (1S,2R)-1-Amino-1-phenylpropan-2-ol is in the synthesis of chiral oxazolidinones, which are powerful and widely used chiral auxiliaries in asymmetric synthesis, often referred to as Evans' auxiliaries. nih.govsantiago-lab.com These auxiliaries are instrumental in controlling the stereochemistry of reactions such as aldol condensations, alkylations, and acylations, which are fundamental steps in the synthesis of many pharmaceutical agents. nih.govwikipedia.org

The conversion of (1S,2R)-1-Amino-1-phenylpropan-2-ol (also known as (1S,2R)-norephedrine) into the corresponding oxazolidinone, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is a well-established process. mdpi.comnih.gov This is typically achieved by reacting the amino alcohol with phosgene or a phosgene equivalent, such as diethyl carbonate, leading to the cyclization of the molecule. santiago-lab.commdpi.com The resulting oxazolidinone can then be N-acylated, and the substituent at the 4-position (derived from the norephedrine (B3415761) methyl group) and the 5-position (derived from the phenyl group) effectively shields one face of the enolate formed upon deprotonation, directing incoming electrophiles to the opposite face with high diastereoselectivity. wikipedia.org

Once the desired chiral center has been created, the auxiliary can be cleanly cleaved from the molecule, yielding the enantiomerically enriched product (such as a carboxylic acid, alcohol, or aldehyde) and recovering the auxiliary for reuse. nih.gov This strategy is a cornerstone of modern asymmetric synthesis for producing single-enantiomer drugs.

| Starting Material | Reagent | Product (Chiral Intermediate) | Significance of Intermediate |

|---|---|---|---|

| (1S,2R)-1-Amino-1-phenylpropan-2-ol | Diethyl Carbonate or Phosgene Equivalent | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Widely used Evans' chiral auxiliary for asymmetric aldol, alkylation, and acylation reactions in pharmaceutical synthesis. nih.govmdpi.comnih.gov |

The rigid, stereochemically defined structure of this compound makes it an attractive chiral scaffold or template for the design of new therapeutic agents. In drug discovery, a chiral scaffold provides a three-dimensional framework upon which various functional groups can be appended to explore interactions with biological targets like enzymes and receptors. The inherent chirality of the scaffold is crucial, as biological systems are themselves chiral, and stereoisomers of a drug often exhibit significantly different pharmacological activities. chiralpedia.com

The phenylpropanolamine framework is a key pharmacophore found in numerous approved drugs. researchgate.net Researchers leverage the (1S,2R) stereochemistry of norephedrine as a starting point to synthesize libraries of new compounds with potential therapeutic value. For example, the core structure has been incorporated into the design of novel N-methyl-D-aspartic acid (NMDA) receptor antagonists. rsc.org In one study, (1S,2R)-1-phenyl-2-[(S)-1-aminoalkyl]-N,N-diethylcyclopropanecarboxamides were synthesized as conformationally restricted analogs of the antidepressant milnacipran. rsc.org This work demonstrates how the norephedrine scaffold can be modified—in this case, by building a cyclopropane ring and extending the aminoalkyl side chain—to create new chemical entities with specific biological activities and receptor subtype selectivities. rsc.org

The strategic placement of the hydroxyl, amino, and phenyl groups on the rigid three-carbon backbone provides a well-defined spatial arrangement that can be systematically modified to optimize binding to a target protein, thus serving as a foundational motif in the rational design of new drugs.

| Scaffold/Motif Derived From | Therapeutic Target Area | Example of Derived Structure | Reference |

|---|---|---|---|

| (1S,2R)-1-Amino-1-phenylpropan-2-ol | NMDA Receptor Antagonists | (1S,2R)-1-phenyl-2-[(S)-1-aminoalkyl]-N,N-diethylcyclopropanecarboxamides | rsc.org |

Analytical and Spectroscopic Characterization in Advanced Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride, both ¹H and ¹³C NMR are used to confirm the molecular skeleton, while advanced NMR techniques and analysis of coupling constants are crucial for assigning the relative stereochemistry.

The (1S,2R) configuration corresponds to the erythro diastereomer. The relative orientation of the amino and hydroxyl groups can be determined by analyzing the vicinal coupling constant (³J) between the protons on C1 (the carbon bearing the phenyl and amino groups) and C2 (the carbon bearing the methyl and hydroxyl groups). In the erythro isomer, the anti-periplanar conformation is less favored due to steric hindrance, leading to a smaller observed coupling constant compared to the threo isomer.

Two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC), are used to correlate proton signals with their directly attached carbon atoms, confirming the ¹³C assignments. nih.gov The chemical shifts in the ¹H NMR spectrum are indicative of the electronic environment of each proton. The protons of the phenyl group typically appear as a multiplet in the aromatic region (around 7.4-7.5 ppm), while the protons on the chiral centers and the methyl group appear at higher fields. nih.govchemicalbook.com

Table 1: Representative ¹H and ¹³C NMR Data for (1S,2R)-1-Amino-1-phenylpropan-2-ol

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | ¹H-¹³C HSQC Correlation |

| C1 (CH-Ph) | ~4.96-5.01 | ~75.8 | Yes |

| C2 (CH-CH₃) | ~3.72 | ~55.1 | Yes |

| C3 (CH₃) | ~1.22 | ~15.3 | Yes |

| Phenyl C (ipso) | - | ~131.5 | No |

| Phenyl C (ortho/meta/para) | ~7.43-7.51 | ~129.1, ~131.4 | Yes |

Note: Data is compiled from typical values for norephedrine (B3415761) and its salts. nih.govchemicalbook.com Exact chemical shifts can vary depending on the solvent and concentration.

The stereochemical assignment relies heavily on the analysis of proton-proton coupling constants (J-coupling), which provides information about the dihedral angles between adjacent protons and thus the molecule's conformation. nmrwiki.org

Chiral Chromatography and Other Methods for Enantiomeric Purity Assessment

Ensuring the enantiomeric purity of a chiral compound is paramount. Chiral chromatography is the primary technique used to separate and quantify the enantiomers of this compound, thereby determining its enantiomeric excess (ee).

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a common and effective method. phenomenex.com The separation is based on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. Various types of CSPs can be employed, including those based on urea (B33335) derivatives or cyclofructans. nih.govresearchgate.net The mobile phase composition, including the type of organic modifier and additives, is optimized to achieve baseline separation of the enantiomers. nih.govresearchgate.net

Gas Chromatography (GC) can also be used for enantiomeric purity assessment, typically after derivatization. sci-hub.se The enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which have different physical properties and can be separated on a standard achiral GC column. mdpi.com A common derivatizing agent is (-)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).

Another approach involves the use of molecularly imprinted polymers (MIPs) as a chiral stationary phase. nih.gov In this technique, a polymer is created with binding sites that are complementary in shape and functionality to one of the enantiomers (the template), allowing for highly selective separation. nih.gov

Table 2: Methods for Enantiomeric Purity Assessment

| Technique | Method | Key Features |

| Chiral HPLC | Direct separation on a Chiral Stationary Phase (CSP) | Utilizes CSPs like urea derivatives or cyclofructans. Mobile phase composition is critical for resolution. nih.govresearchgate.net |

| Gas Chromatography (GC-MS) | Indirect separation after derivatization | Enantiomers are converted to diastereomers using a chiral derivatizing agent (e.g., MTPA-Cl) before separation on an achiral column. mdpi.com |

| Chiral Liquid Chromatography | Separation using Molecularly Imprinted Polymers (MIPs) | A polymer is synthesized with specific recognition sites for one enantiomer, leading to high separation factors. nih.gov |

Advanced Spectroscopic Techniques for Investigating Reaction Progress and Intermediates

The synthesis of this compound involves multiple steps, and monitoring the reaction in real-time is crucial for optimization and control. Advanced in-situ spectroscopic techniques allow for the tracking of reactants, intermediates, and products without the need for sampling.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for monitoring the progress of chemical reactions. nih.govxjtu.edu.cn By using an attenuated total reflectance (ATR) probe immersed directly in the reaction vessel, changes in the concentration of functional groups can be observed in real-time. For example, in a synthesis starting from a ketone precursor, the disappearance of the carbonyl (C=O) stretching band (typically around 1700 cm⁻¹) and the appearance of the alcohol (O-H) stretching band (around 3300 cm⁻¹) can be monitored to determine reaction kinetics and endpoint. youtube.com

UV-Visible (UV-Vis) spectroscopy can also be employed for reaction monitoring, particularly for reactions involving chromophores. mdpi.com The phenyl group in this compound has a characteristic UV absorbance. nih.gov Changes in the concentration of the starting materials or products containing this chromophore can be quantified using Beer-Lambert's law, providing kinetic information about the reaction. mdpi.com While less structurally informative than FTIR or NMR, UV-Vis is often simple and sensitive. wiley.com

Table 3: Application of Advanced Spectroscopic Techniques in Reaction Monitoring

| Spectroscopic Technique | Application | Information Obtained |

| In-situ FTIR Spectroscopy | Real-time monitoring of functional group transformations. | Reaction kinetics, mechanism, detection of intermediates, endpoint determination. mt.comrsc.org |

| UV-Vis Spectroscopy | Monitoring the concentration of UV-active species (e.g., those with a phenyl group). | Reaction rates, adherence to kinetic models. nih.gov |

| Fluorescence Spectroscopy | In-situ monitoring, often used for aromatic compounds. | High sensitivity detection of multiple components, even at low concentrations. nih.gov |

X-ray Crystallography for Absolute Stereochemistry Determination

While NMR and chiral chromatography can establish relative stereochemistry and enantiomeric purity, X-ray crystallography is the definitive method for determining the absolute stereochemistry of a chiral molecule. nih.gov This technique provides an unambiguous three-dimensional map of the atomic arrangement within a single crystal.

The determination of absolute configuration is possible due to the phenomenon of anomalous dispersion (or resonant scattering). thieme-connect.de When X-rays interact with the electrons of an atom, a phase shift occurs. This effect is usually small, but it becomes significant when the X-ray wavelength is near the absorption edge of an atom in the crystal. mit.edu This anomalous scattering breaks the inversion symmetry of the diffraction pattern (Friedel's law), meaning that the intensity of a reflection (hkl) is not equal to the intensity of its inverse (-h-k-l). By measuring these intensity differences (known as Bijvoet pairs), the absolute arrangement of atoms in space can be determined. researchgate.net

For this compound, a suitable single crystal would be grown and subjected to X-ray diffraction. The resulting data would be used to solve the crystal structure. The final refinement would include the calculation of the Flack parameter, a value that should be close to zero for the correct enantiomer, thus unequivocally confirming the (1S,2R) absolute configuration. soton.ac.uk While challenging for molecules containing only light atoms (C, H, N, O), modern diffractometers and computational methods have made this determination routine. mit.edu

Theoretical and Computational Chemistry Studies of 1s,2r 1 Amino 1 Phenylpropan 2 Ol Hydrochloride and Its Interactions

Molecular Modeling and Dynamics Simulations of Chiral Recognition Processes

Chiral recognition—the ability of a chiral environment to differentiate between enantiomers—is fundamental to many chemical and biological processes. Molecular modeling and, in particular, Molecular Dynamics (MD) simulations, offer a dynamic view of the intermolecular interactions that govern this phenomenon. nih.gov MD simulations model the movement of atoms and molecules over time, allowing researchers to explore the conformational landscape and binding thermodynamics of a chiral molecule like (1S,2R)-1-Amino-1-phenylpropan-2-ol within a chiral environment, such as a receptor binding site or a chiral stationary phase in chromatography. researchgate.net

Research in this area often focuses on simulating the interaction between the enantiomers of a chiral analyte and a chiral selector. nih.gov For instance, simulations can model the binding of the (1S,2R) and (1R,2S) enantiomers of norephedrine (B3415761) to a chiral selector, such as a cyclodextrin (B1172386) derivative or an amino acid-based molecular micelle. researchgate.netnih.gov These simulations elucidate the key factors responsible for chiral discrimination, which often include:

Stereoselective Hydrogen Bonding: The formation of specific hydrogen bonds between the amino and hydroxyl groups of norephedrine and the chiral selector can differ in strength and geometry for each enantiomer, leading to differential stability. nih.gov

Binding Site Penetration: MD simulations can reveal how deeply each enantiomer penetrates into the binding pockets of a selector, which influences the extent of non-polar interactions and solvent shielding. nih.gov

Conformational Analysis: The simulations track the conformational changes in both the ligand and the selector upon binding, identifying the most stable bound-state geometries for each enantiomer.

A primary output of these simulations is the calculation of the binding free energy (ΔGbinding) for each enantiomer. nih.govresearchgate.net A significant difference in ΔGbinding between the two enantiomers indicates effective chiral recognition. Methods like the Molecular Mechanics Generalized Born Surface Area (MM/GBSA) are commonly used to estimate these energies from MD trajectories. mdpi.com

| Enantiomer | Binding Pocket | Calculated ΔGbinding (kcal/mol) | Key Intermolecular Interactions |

|---|---|---|---|

| (1S,2R)-1-Amino-1-phenylpropan-2-ol | Site 1 | -8.5 ± 0.4 | H-bond (NH2), H-bond (OH), π-π stacking |

| (1R,2S)-1-Amino-1-phenylpropan-2-ol | Site 1 | -7.2 ± 0.5 | H-bond (OH), Steric hindrance |

| (1S,2R)-1-Amino-1-phenylpropan-2-ol | Site 2 | -6.1 ± 0.6 | van der Waals contacts |

| (1R,2S)-1-Amino-1-phenylpropan-2-ol | Site 2 | -6.3 ± 0.5 | van der Waals contacts |

Quantum Chemical Calculations for Reaction Mechanism Elucidation

While molecular modeling based on classical mechanics is excellent for studying large systems and dynamics, quantum chemical calculations are essential for investigating the details of chemical reactions, such as bond formation and breakage. Methods like Density Functional Theory (DFT) are used to elucidate reaction mechanisms involving (1S,2R)-1-Amino-1-phenylpropan-2-ol, either as a reactant or as a catalyst. researchgate.netresearchgate.net

These calculations provide a detailed picture of the potential energy surface of a reaction. Key applications include:

Transition State Identification: DFT is used to locate the transition state (TS) structures for each step of a reaction. The geometry and electronic properties of the TS provide insight into the factors controlling the reaction rate and selectivity.

Activation Energy Calculation: By calculating the energy difference between the reactants and the transition state, the activation energy (ΔE‡) can be determined. This is crucial for understanding reaction kinetics and predicting which of several competing pathways is most favorable. mdpi.com

Reaction Pathway Mapping: Quantum calculations can map the entire reaction coordinate, from reactants through transition states to products, providing a comprehensive understanding of the mechanism. For example, DFT has been used to study the hydride transfer process in reactions like the Eschweiler-Clarke methylation, a reaction used to N-methylate primary and secondary amines. researchgate.net Similar approaches can be applied to understand the stereoselective synthesis of norephedrine itself, for instance, by modeling the hydrogenation of a precursor molecule on a catalyst surface. nih.gov

A DFT study on the hydrogenation of a chiral precursor, (R)-1-hydroxy-1-phenyl-2-propanone, to form diastereomeric diols (related to the norephedrine backbone) revealed that the thermodynamically more favorable elementary hydrogen addition step was also the kinetically preferred one. nih.gov This demonstrates how DFT can connect thermodynamic and kinetic factors to explain stereoselectivity.

| Reaction Pathway | Species | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Pathway A (leads to R-product) | Reactant Complex | 0.0 | Initial catalyst-substrate complex |

| Pathway A (leads to R-product) | Transition State (TS-A) | +15.2 | Rate-determining transition state |

| Pathway A (leads to R-product) | Product Complex | -5.8 | Final catalyst-product complex |

| Pathway B (leads to S-product) | Reactant Complex | +0.5 | Initial catalyst-substrate complex (less stable) |

| Pathway B (leads to S-product) | Transition State (TS-B) | +17.9 | Higher energy transition state |

| Pathway B (leads to S-product) | Product Complex | -4.1 | Final catalyst-product complex |

Computational Design of Enhanced Chiral Catalytic Systems

Derivatives of (1S,2R)-1-Amino-1-phenylpropan-2-ol are widely used as chiral ligands and catalysts in asymmetric synthesis, notably in the enantioselective addition of organozinc reagents to aldehydes. researchgate.netnih.gov Computational chemistry plays a pivotal role in the rational, in silico design of new, more effective catalysts based on this scaffold. rsc.org The goal is to move beyond trial-and-error experimentation by using computation to guide synthetic efforts. nih.gov

The computational design process typically involves several stages:

Scaffold Identification: Starting with a known catalyst, such as an N-alkylated norephedrine derivative.

Virtual Library Generation: Creating a library of virtual candidate catalysts by systematically modifying the parent structure (e.g., changing substituents on the nitrogen atom or the phenyl group).

High-Throughput Screening: Using computational methods to rapidly evaluate the potential performance of each candidate in the virtual library. This can involve molecular docking to predict binding modes or faster quantum mechanical calculations to estimate reaction barriers.

Descriptor-Based Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models. These models correlate computationally derived molecular descriptors (e.g., steric parameters like cone angle, or electronic parameters like atomic charges) with experimentally observed catalytic activity or enantioselectivity. researchgate.net Once a reliable QSAR model is built, it can predict the performance of new, unsynthesized catalyst candidates.

This in silico approach accelerates the discovery of improved catalysts by prioritizing the most promising candidates for experimental synthesis and testing, thereby saving significant time and resources. rsc.org

| Catalyst Candidate (Norephedrine Derivative) | Descriptor 1 (e.g., Steric Bulk of N-substituent) | Descriptor 2 (e.g., Hammett Parameter of Phenyl-substituent) | Predicted Enantiomeric Excess (% ee) |

|---|---|---|---|

| N-Methyl | Low | 0.00 (H) | 75% |

| N-Butyl | Medium | 0.00 (H) | 92% |

| N-Isopropyl | High | 0.00 (H) | 88% (steric clash predicted) |

| N-Butyl, p-Methoxy | Medium | -0.27 (OMe) | 85% (electronic effect unfavorable) |

| N-Butyl, p-Trifluoromethyl | Medium | +0.54 (CF3) | 96% (favorable electronic effect predicted) |

Prediction of Stereoselectivity and Reactivity Profiles

A primary goal of computational studies in asymmetric catalysis is the accurate prediction of stereoselectivity. For reactions catalyzed by systems involving (1S,2R)-1-Amino-1-phenylpropan-2-ol, computational models can quantitatively predict the enantiomeric excess (% ee) of the product.

The most common physics-based approach involves calculating the activation free energies (ΔG‡) for the reaction pathways leading to the two different enantiomers (R and S). The predicted enantiomeric ratio is determined by the difference between these two energy barriers (ΔΔG‡), as described by the Curtin-Hammett principle and transition state theory. A larger ΔΔG‡ corresponds to a higher predicted % ee. Achieving high accuracy requires sophisticated quantum chemical models that correctly account for solvent effects and the full structure of the catalyst. researchgate.net

Alternatively, data-driven approaches using machine learning are becoming increasingly powerful. nih.gov In this methodology, a model is trained on a dataset of known reactions where both the catalyst structure and the experimental outcome (% ee) are known. The model learns the complex relationship between molecular features (descriptors) and stereoselectivity. Once trained, these models can predict the % ee for new combinations of catalysts and substrates with remarkable speed and accuracy. nih.gov These predictive tools are invaluable for optimizing reaction conditions and for the in silico design of catalysts that can achieve a desired level of stereocontrol for a specific chemical transformation. nih.gov

| Substrate (Aldehyde) | Catalyst | ΔΔG‡ (TSR - TSS) (kcal/mol) | Predicted % ee | Experimental % ee |

|---|---|---|---|---|

| Benzaldehyde (B42025) | N-Methyl-Norephedrine | -1.8 | 90% (S) | 87% (S) researchgate.net |

| 4-Chlorobenzaldehyde | N-Methyl-Norephedrine | -2.1 | 94% (S) | 91% (S) |

| 2-Naphthaldehyde | N-Methyl-Norephedrine | -1.5 | 84% (S) | 82% (S) |

| Benzaldehyde | N-Butyl-Norephedrine | -2.5 | 97% (S) | 96% (S) nih.gov |

Q & A

Q. What are the optimal synthetic routes for (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride, and how can reaction conditions be controlled to ensure high yield and purity?

Methodological Answer: The synthesis typically involves stereoselective reactions to preserve the (1S,2R) configuration. A common approach is the reduction of a ketone precursor (e.g., 1-phenylpropan-2-one) using chiral catalysts or enzymes to achieve enantiomeric control. For example, reductive amination under anhydrous conditions with a palladium or nickel catalyst can yield the desired stereoisomer . Reaction conditions must exclude moisture to prevent hydrolysis of intermediates. Post-synthesis purification via recrystallization or high-performance liquid chromatography (HPLC) with chiral columns ensures enantiomeric purity (>98%) .

Q. How can the stereochemical configuration of this compound be confirmed using spectroscopic and crystallographic methods?

Methodological Answer:

- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELX software for refinement ) provides definitive proof of stereochemistry. For example, bond angles and torsion angles between the amino and hydroxyl groups confirm the (1S,2R) configuration.

- NMR Spectroscopy : H-NMR coupling constants (e.g., ) between the chiral centers and NOESY correlations can validate spatial arrangements .

- Optical Rotation : Specific rotation values ([α]) should align with literature data for the enantiomerically pure form .

Advanced Research Questions

Q. How do computational models predict the interaction of this compound with biological targets, and what experimental validations are required?

Methodological Answer:

- Molecular Docking : Density Functional Theory (DFT) calculations and molecular docking (e.g., AutoDock Vina) model interactions with receptors like adrenergic or serotonin transporters. The hydroxyl and amino groups form hydrogen bonds with active-site residues, while the phenyl ring engages in π-π stacking .

- Validation : In vitro assays (e.g., radioligand binding or functional cAMP assays) are critical to confirm predicted affinities. Discrepancies between computational and experimental data may arise from solvent effects or protein flexibility, necessitating MD simulations for refinement .

Q. What strategies resolve discrepancies in biological activity data between this compound and its structural analogs?

Methodological Answer:

- Structure-Activity Relationship (SAR) Analysis : Compare analogs from (e.g., (1R,2R)-1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL ) to identify substituent effects. For instance, electron-withdrawing groups (e.g., Cl) may enhance receptor binding, while methoxy groups alter pharmacokinetics .

- Data Normalization : Account for variations in assay conditions (e.g., pH, cell lines) by standardizing protocols. Meta-analyses of published IC values can highlight outliers due to methodological differences .

Q. How does stereochemical stability under varying pH and temperature conditions impact pharmacological studies?

Methodological Answer:

- Accelerated Stability Testing : Expose the compound to extremes (e.g., pH 2–12, 40–60°C) and monitor racemization via chiral HPLC. The (1S,2R) configuration is prone to epimerization at high temperatures (>50°C) due to proton exchange at the amino group .

- Mitigation Strategies : Lyophilization or formulation with cyclodextrins can stabilize the stereochemistry during storage .

Safety and Handling

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and respiratory protection (N95 masks) to avoid inhalation of fine particles .

- Ventilation : Conduct reactions in fume hoods to prevent exposure to HCl vapors released during synthesis .

- Spill Management : Neutralize spills with sodium bicarbonate and dispose of waste via approved chemical disposal protocols .

Comparative Analysis

Q. How do structural modifications (e.g., fluorination or cyclopropane substitution) influence the compound’s physicochemical properties?

Methodological Answer:

- LogD and Solubility : Fluorination (e.g., (1R,2R)-1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-OL in ) increases lipophilicity (LogD 0.23 at pH 7.4) and blood-brain barrier penetration. Cyclopropane analogs () exhibit enhanced metabolic stability due to rigid conformation .

- pKa Analysis : The amino group’s pKa (~9.5) affects ionization; substitutions like dimethylamino () lower basicity, altering solubility and receptor interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.